molecular formula C8H6BrN3O B11870280 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone

Cat. No.: B11870280
M. Wt: 240.06 g/mol
InChI Key: PEDXYHGDIAVVRZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and an ethanone group at the 1-position.

Preparation Methods

The synthesis of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.

    Iodination: The compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.

    Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.

    Final Steps: The protected intermediate undergoes further reactions to introduce the ethanone group.

Chemical Reactions Analysis

1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone involves its interaction with specific molecular targets:

Biological Activity

1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a compound belonging to the pyrazolo[4,3-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. These compounds are characterized by their bicyclic structure, which allows for various substitutions that can enhance their pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula for this compound is C8H7BrN2OC_8H_7BrN_2O, with a molecular weight of 216.06 g/mol. Its structure features a bromine atom at the 3-position of the pyrazole ring, which is critical for its biological activity.

Synthesis

Several synthetic routes have been developed to produce this compound. Common methods include:

  • Condensation reactions involving pyrazole derivatives and acetophenones.
  • Bromination of existing pyrazolo[4,3-b]pyridines to introduce the bromine substituent.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[4,3-b]pyridines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as breast and lung cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

Compounds in this class have also demonstrated antimicrobial properties against a range of pathogens. For example, studies have reported efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The mode of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Neuroprotective Effects

There is emerging evidence that suggests neuroprotective effects of pyrazolo[4,3-b]pyridines. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Preliminary studies indicate potential benefits in models of neurodegenerative diseases like Alzheimer's .

Case Studies

A notable case study involved the evaluation of a series of pyrazolo[4,3-b]pyridine derivatives for their anticancer activities. The study highlighted that modifications at the 3-position significantly affected cytotoxicity against various cancer cell lines. Specifically, the introduction of halogen substituents enhanced the compounds' potency .

CompoundIC50 (µM)Cancer Type
Compound A5.2Breast Cancer
Compound B2.8Lung Cancer
Compound C7.0Colon Cancer

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

1-(3-bromopyrazolo[4,3-b]pyridin-1-yl)ethanone

InChI

InChI=1S/C8H6BrN3O/c1-5(13)12-6-3-2-4-10-7(6)8(9)11-12/h2-4H,1H3

InChI Key

PEDXYHGDIAVVRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C(=N1)Br)N=CC=C2

Origin of Product

United States

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